![molecular formula C17H24BrNO5 B15081138 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tricyclic core and a phenylpropanoate moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate involves multiple steps. The process typically starts with the preparation of the tricyclic core, followed by the introduction of the phenylpropanoate group. The final step involves the formation of the hydrobromide hydrate salt.
Preparation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, starting from simple precursors such as cyclohexanone and methylamine. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Phenylpropanoate Group: The phenylpropanoate group is introduced through esterification reactions, where the tricyclic core is reacted with 3-hydroxy-2-phenylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride.
Formation of the Hydrobromide Hydrate Salt: The final step involves the reaction of the esterified product with hydrobromic acid to form the hydrobromide salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the tricyclic core, potentially reducing double bonds or other functional groups within the structure.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom in the tricyclic core, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Scopolamine: A tropane alkaloid with similar tricyclic structure but different functional groups.
Atropine: Another tropane alkaloid with a similar core structure but different pharmacological properties.
Hyoscyamine: Similar to atropine, with slight variations in the functional groups attached to the tricyclic core.
Uniqueness
9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate is unique due to its specific combination of the tricyclic core and the phenylpropanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H24BrNO5 |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;/h2-6,11-16,19H,7-9H2,1H3;1H;1H2 |
Clé InChI |
UXOOBDDSNJVVBU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


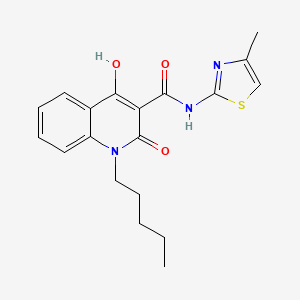

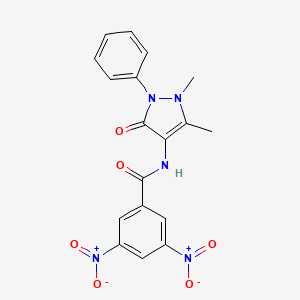
![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)

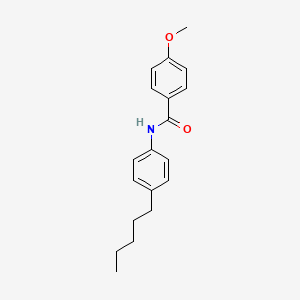


![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
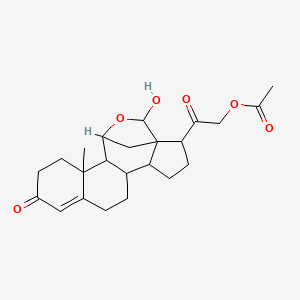
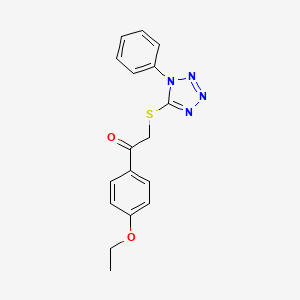


![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
